molecular formula C10H12Cl2FN3 B1480628 2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride CAS No. 2098018-79-0

2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride

Cat. No. B1480628
CAS RN: 2098018-79-0
M. Wt: 264.12 g/mol
InChI Key: WFVBNSGTOSRNDC-UHFFFAOYSA-N
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Description

“2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride” is a chemical compound that falls under the category of imidazole derivatives . Imidazole derivatives have a unique place in the field of medicinal chemistry and are a part of several natural compounds like histamine, biotin, alkaloids, and nucleic acids . They are considered a rich source of chemical diversity .


Molecular Structure Analysis

The InChI code for “2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride” is 1S/C6H9N3.2ClH/c1-2-9-6(8-1)5-3-7-4-5;;/h1-2,5,7H,3-4H2,(H,8,9);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

The compound’s structural similarity to known imidazole-based bioactive molecules suggests potential antimicrobial properties. Imidazole derivatives are known for their antibacterial and antifungal activities, which make them valuable in the development of new therapeutic agents . The fluorine atom present in the compound could enhance its ability to penetrate bacterial cell walls, increasing its efficacy as an antimicrobial agent.

Organic Chemistry: Synthesis of Heterocyclic Compounds

In organic synthesis, this compound could serve as a precursor for the synthesis of more complex heterocyclic structures. Its azetidine and imidazole rings are common motifs in pharmaceuticals, and their modification through various chemical reactions can lead to the discovery of novel drugs with diverse biological activities .

Material Science: Fluorinated Materials

The presence of a fluorine atom in the compound’s structure makes it a candidate for the development of fluorinated materials. These materials often exhibit unique properties such as high thermal stability and resistance to solvents and acids, making them suitable for specialized applications in coatings and advanced polymers .

Biological Research: Molecular Probes

Due to its distinctive structure, the compound could be used as a molecular probe in biological systems. Fluorinated compounds are often used in 19F NMR spectroscopy as probes due to their high sensitivity and the unique magnetic properties of fluorine .

Environmental Science: Pollutant Degradation

Research into the environmental applications of such compounds could explore their potential use in the degradation of pollutants. The reactivity of the imidazole ring, in particular, might be harnessed to break down harmful organic compounds in water or soil, aiding in environmental remediation efforts .

Pharmaceutical Development: Drug Design

The compound’s structure holds potential for the design of new pharmaceuticals. Its imidazole ring is a core structure in many drugs, and the addition of the azetidine ring could confer novel pharmacokinetic properties. This could lead to the development of drugs with improved efficacy and reduced side effects .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, this compound could be used to study the behavior of fluorinated compounds in various chromatographic techniques. Understanding its interactions with different stationary phases could improve the separation processes for complex mixtures containing fluorinated components .

Chemical Synthesis: Building Blocks

The compound can act as a versatile building block in chemical synthesis. Its reactive sites, including the imidazole and azetidine rings, allow for a variety of chemical transformations, enabling the creation of a wide array of derivatives with potential applications in different fields of chemistry and biology .

properties

IUPAC Name

2-(azetidin-3-yl)-6-fluoro-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.2ClH/c11-7-1-2-8-9(3-7)14-10(13-8)6-4-12-5-6;;/h1-3,6,12H,4-5H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVBNSGTOSRNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC3=C(N2)C=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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